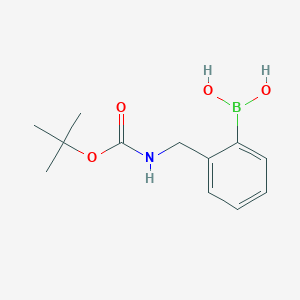

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid

Description

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the ortho position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, and the Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name |

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCGSIBAXVRMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448143 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433969-27-8 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a Boc-protected amine with a boronic acid derivative. One common method is to react Boc-protected aminomethylbenzene with boronic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling.

Bases: Such as potassium tert-butoxide for deprotection reactions.

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Deprotected Amines: Resulting from hydrolysis reactions.

Scientific Research Applications

Chemistry

In chemistry, (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is used as a reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of biaryl compounds through Suzuki–Miyaura coupling .

Biology and Medicine

The compound is also explored for its potential in drug development, particularly as a building block for boron-containing drugs .

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action for (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid to palladium, followed by reductive elimination to form the carbon-carbon bond . The compound’s reactivity is influenced by the electronic properties of the boronic acid and the palladium catalyst .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Differences and Implications

Meta-substituted analogs (e.g., CAS 380430-68-2) exhibit distinct electronic effects due to the positioning of the Boc group, altering solubility (Log S = -2.4) and reactivity .

Functional Groups: Compounds with phenoxy or methoxyethyl groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrate biological activity (e.g., HDAC inhibition), whereas Boc-protected derivatives are more suited for synthetic intermediates . Furan-based analogs (e.g., CAS 1072946-49-6) replace the phenyl ring with a heterocycle, modifying electronic properties and bioavailability .

Protective Groups :

- The Boc group offers acid-labile protection, whereas silyl ethers (e.g., (5-((tert-butyldimethylsilyl)oxy)-2-fluorophenyl)boronic acid) provide stability under basic conditions .

Biological Activity

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in biochemical research due to its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores the compound's biological activity through various studies, highlighting its molecular mechanisms, effects on cellular processes, and implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈BNO₄, with a molecular weight of approximately 251.09 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino moiety enhances its stability and reactivity in biochemical contexts .

Enzyme Inhibition

The primary mechanism by which this compound exerts its biological activity is through the inhibition of serine proteases. This class of enzymes is crucial for various physiological processes, including digestion and immune response. The boronic acid group forms a reversible covalent bond with the active site serine residue of these enzymes, leading to effective inhibition.

- Molecular Interaction : The interaction involves a nucleophilic attack by the serine hydroxyl group on the boronic acid, resulting in a tetrahedral boronate ester intermediate. This intermediate is stabilized by hydrogen bonds within the enzyme's active site.

Cellular Signaling and Gene Expression

The inhibition of serine proteases by this compound influences several cellular signaling pathways. Notably, it can modulate pathways related to inflammation and apoptosis by altering proteolytic processing of transcription factors and regulatory proteins. This modulation can lead to significant changes in gene expression profiles.

Dosage and Toxicity

Research indicates that the biological effects of this compound are dosage-dependent:

- Low Doses : Effective inhibition of serine proteases with minimal toxicity.

- High Doses : Potential hepatotoxicity and nephrotoxicity due to off-target interactions and accumulation in tissues.

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound maintains its inhibitory effects on serine proteases over extended periods. However, stability issues arise under extreme pH conditions or prolonged exposure to aqueous environments, leading to hydrolysis of the Boc protecting group.

| Study | Findings |

|---|---|

| Study A | Demonstrated effective inhibition of serine proteases at low concentrations with minimal cytotoxicity. |

| Study B | Showed significant alterations in gene expression profiles associated with inflammation upon treatment with the compound. |

In Vivo Studies

Animal model studies have further elucidated the compound's biological activity:

- Toxicity Assessment : At higher doses, adverse effects were noted, including liver and kidney damage.

- Therapeutic Potential : Low doses exhibited promising results in modulating inflammatory responses without significant side effects.

Applications in Drug Development

The unique properties of this compound position it as a valuable candidate in drug design. Its ability to inhibit serine proteases suggests potential applications in developing therapeutics for conditions involving dysregulated protease activity, such as cancer and inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.